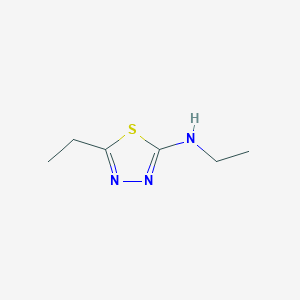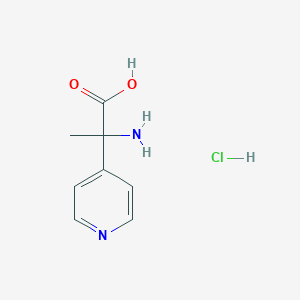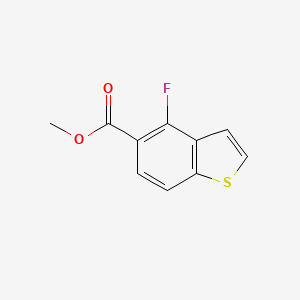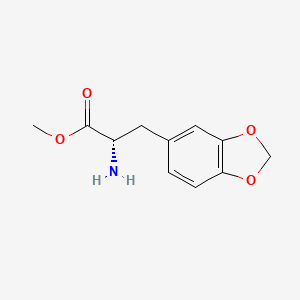
methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate typically involves the esterification of the corresponding amino acid. One common method involves the reaction of (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of alternative catalysts and solvents that are more environmentally friendly may also be explored to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino esters.
科学的研究の応用
Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The benzodioxole ring is known to interact with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.
類似化合物との比較
Similar Compounds
- Methyl (2S)-2-amino-3-(1,3-benzodioxol-4-yl)propanoate
- Methyl (2S)-2-amino-3-(1,3-benzodioxol-6-yl)propanoate
Uniqueness
Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate is unique due to the specific position of the benzodioxole ring, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
272784-77-7 |
|---|---|
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C11H13NO4/c1-14-11(13)8(12)4-7-2-3-9-10(5-7)16-6-15-9/h2-3,5,8H,4,6,12H2,1H3/t8-/m0/s1 |
InChIキー |
NVFBZYNRLBVZAG-QMMMGPOBSA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)N |
正規SMILES |
COC(=O)C(CC1=CC2=C(C=C1)OCO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


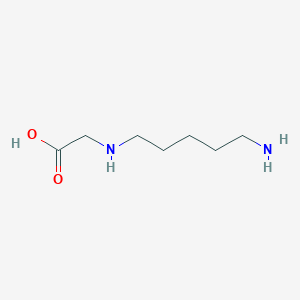
![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)
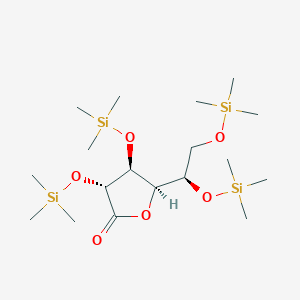
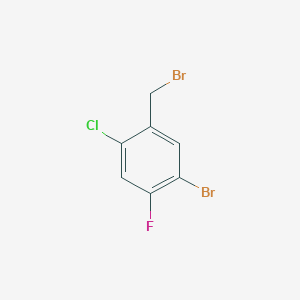

![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)
![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)

